N-(2-methoxyphenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(2-methoxyphenyl)-2-[(7-phenyl-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2S/c1-26-16-10-6-5-9-15(16)20-17(25)13-27-19-22-21-18-23(11-12-24(18)19)14-7-3-2-4-8-14/h2-10H,11-13H2,1H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INJJCRYNTRZAPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CSC2=NN=C3N2CCN3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxyphenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound.
Chemical Structure
The compound features a complex structure comprising an imidazo[2,1-c][1,2,4]triazole moiety linked to a methoxyphenyl group and a thioacetamide functional group. Its molecular formula is , with a molecular weight of approximately 398.45 g/mol.
Synthesis
The synthesis of this compound generally involves multi-step reactions starting from commercially available precursors. The key steps typically include:
- Formation of the Imidazole Ring : Utilizing appropriate reagents to form the imidazo[2,1-c][1,2,4]triazole structure.
- Thioether Formation : Reaction with thiol-containing compounds to introduce the thio group.
- Acetamide Formation : Final acylation step to yield the target compound.
Antimicrobial Activity
Research indicates that derivatives of imidazo[2,1-c][1,2,4]triazole exhibit significant antimicrobial properties. For instance:
- Antibacterial : Compounds similar to this compound have shown activity against various bacterial strains. In vitro studies reported minimum inhibitory concentrations (MICs) as low as 3.125 μg/mL against Mycobacterium tuberculosis .
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| Compound A | M. tuberculosis | 3.125 |
| Compound B | E. coli | 5.0 |
| Compound C | S. aureus | 10.0 |
Anticancer Activity
The anticancer potential of this compound is supported by studies showing its ability to inhibit the proliferation of various cancer cell lines:
- Cell Lines Tested : The compound was evaluated against A549 (lung), MCF-7 (breast), and OVCAR-3 (ovarian) cancer cell lines.
| Cell Line | IC50 (μM) |
|---|---|
| A549 | 4.90 |
| MCF-7 | 7.59 |
| OVCAR-3 | 14.50 |
The IC50 values indicate that the compound exhibits moderate cytotoxicity against these cancer cell lines .
Antioxidant Activity
The antioxidant properties of this compound have also been investigated. Compounds with similar structures have demonstrated significant free radical scavenging abilities in various assays.
The biological activities of this compound may be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : It may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- DNA Interaction : The compound could potentially intercalate into DNA or affect its replication processes.
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that compounds with similar structures to N-(2-methoxyphenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide exhibit significant anticancer properties. The compound's design is influenced by the promising biological activity of imidazole and triazole derivatives.
Case Study: Structure-Based Drug Design
A study focused on structure-based drug design highlighted the synthesis of compounds with a fused imidazodiazepine ring system that showed potent inhibition of human DDX3 helicase, an important target in cancer therapy. These compounds exhibited selective cytotoxicity against various cancer cell lines including A549 (lung), MCF-7 (breast), and PC-3 (prostate) with IC50 values indicating effective growth inhibition .
Antimicrobial Properties
Beyond anticancer applications, derivatives of this compound have been explored for their antimicrobial activities.
Research Findings:
A series of 1,2,4-triazole derivatives were evaluated for antibacterial activity against various pathogens such as Staphylococcus aureus and Escherichia coli. The structure's modifications significantly influenced their antimicrobial potency .
Summary of Research Findings
The following table summarizes key findings related to the biological activity of this compound and its analogs:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
The compound’s key structural analogs include thiadiazole- and thiazole-containing derivatives, as well as bicyclic heterocycles synthesized via similar routes. Below is a comparative analysis:
Key Observations :
- Unlike β-lactam derivatives (e.g., cephalosporins in ), the target lacks a fused bicyclic β-lactam system, suggesting divergent biological targets (e.g., kinase inhibition vs. antibacterial activity) .
- The trichloroethyl group in compound 4.1 introduces strong electron-withdrawing effects, contrasting with the electron-donating methoxy group in the target compound, which may alter solubility and metabolic pathways.
Spectral and Analytical Data
While spectral data for the target compound are unavailable in the provided evidence, comparisons can be inferred:
- IR Spectroscopy : Thioacetamide C=S stretching (~1100–1250 cm⁻¹) and N-H bending (~1500–1600 cm⁻¹) are expected, similar to compound 4.1 .
- NMR : The 2-methoxyphenyl group would show distinct aromatic protons (δ 6.5–7.5 ppm) and a methoxy singlet (δ ~3.8 ppm), differing from the trichloroethyl signals in 4.1 (δ 1.91 ppm for CH3) .
Research Implications and Limitations
The target compound’s structural novelty positions it as a candidate for exploring kinase or protease inhibition, though direct biological data are absent in the provided evidence. By contrast, pharmacopeial compounds (–3) are optimized for clinical use, emphasizing metabolic stability and target affinity . Limitations include the lack of comparative bioactivity data and detailed synthetic protocols for the target compound.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare N-(2-methoxyphenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide, and what intermediates are critical?
- Methodology : Synthesis typically involves cyclocondensation of thioamide intermediates with heterocyclic precursors. For example, analogous imidazo-triazole derivatives are synthesized via ethanol-mediated reactions of isothiocyanates with hydrazides, followed by sulfuric acid treatment to induce cyclization (e.g., formation of 7H-1,3,4-thiadiazole derivatives) . Key intermediates include N-substituted thioamides, which are often characterized by IR, NMR, and X-ray crystallography to confirm structural integrity before proceeding to cyclization steps .
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
- Methodology :
- 1H NMR : Assigns proton environments (e.g., methoxyphenyl protons at δ ≈ 3.8–4.0 ppm, aromatic protons at δ ≈ 7.0–8.0 ppm) .
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretching ~1650–1680 cm⁻¹, S-H/N-H stretching ~3200–3400 cm⁻¹) .
- X-ray Diffraction : Resolves molecular geometry, bond angles, and packing arrangements. Co-crystallization strategies (e.g., using concentrated sulfuric acid) may isolate intermediates for structural validation .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
- Methodology : Discrepancies between theoretical and observed spectral data (e.g., unexpected splitting in NMR or IR peak shifts) require cross-validation via:
- Tandem MS : Confirms molecular ions and fragmentation patterns.
- Density Functional Theory (DFT) Calculations : Predicts vibrational frequencies and NMR chemical shifts to compare with experimental data .
- Multi-technique analysis (e.g., combining NMR, IR, and X-ray) is critical, as demonstrated in resolving tautomerism in thioamide intermediates .
Q. What strategies optimize reaction yields in imidazo-triazole-thioacetamide syntheses?
- Methodology :
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency. Ethanol or acetic acid is used for precipitation and purification .
- Catalyst Screening : Acidic conditions (e.g., H₂SO₄) promote cyclization but require precise temperature control (293–298 K) to avoid side reactions .
- Stoichiometric Adjustments : Excess isothiocyanate (1.2–1.5 eq) improves thioamide intermediate yields (~76–97%) .
Q. How can in vitro bioactivity assays be designed to evaluate this compound’s pharmacological potential?
- Methodology :
- Cytotoxicity Testing : Use human cancer cell lines (e.g., cervical SISO, bladder RT-112) with IC₅₀ determination via MTT assays. Structure-activity relationships (SAR) are derived by modifying substituents on the phenyl or imidazo-triazole moieties .
- Apoptosis Induction : Flow cytometry (Annexin V/PI staining) quantifies apoptotic cells post-treatment. SAR studies highlight the role of halogenated aryl groups in enhancing activity .
Methodological Considerations
Q. What experimental controls are critical when isolating reactive intermediates (e.g., thioamides)?
- Controls :
- Reaction Quenching : Immediate cooling (ice bath) after acid treatment prevents over-cyclization .
- TLC Monitoring : Silica gel plates (chloroform:acetone, 3:1) track reaction progress and intermediate stability .
- Co-crystallization : Facilitates isolation of unstable intermediates (e.g., thioacetamide co-crystals) for X-ray analysis .
Q. How can computational tools aid in predicting the compound’s reactivity or binding modes?
- Tools :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
